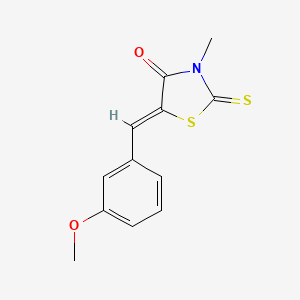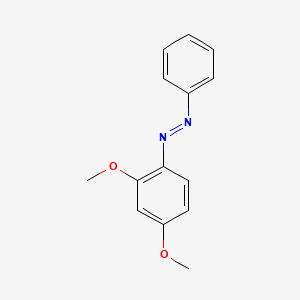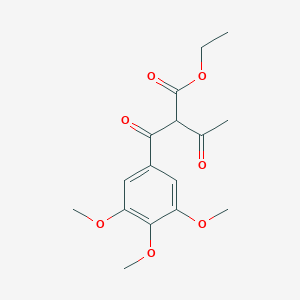![molecular formula C13H9N3OS B12006140 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31042-79-2](/img/structure/B12006140.png)
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is an organic compound with the molecular formula C13H9N3OS It is a derivative of naphthol and thiazole, featuring a diazenyl group that connects the naphthol and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol typically involves the diazotization of 2-aminothiazole followed by coupling with 1-naphthol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For example, sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) can be used to generate the diazonium salt from 2-aminothiazole, which is then coupled with 1-naphthol to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthol ring.
Wissenschaftliche Forschungsanwendungen
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, while the diazenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-2-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-3-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-4-naphthol
Uniqueness
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the diazenyl group on the naphthol ring can significantly affect the compound’s electronic properties and its ability to interact with other molecules.
Eigenschaften
CAS-Nummer |
31042-79-2 |
|---|---|
Molekularformel |
C13H9N3OS |
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H9N3OS/c17-12-6-5-11(9-3-1-2-4-10(9)12)15-16-13-14-7-8-18-13/h1-8,17H |
InChI-Schlüssel |
XPEQMMIYVMVUBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)
![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

